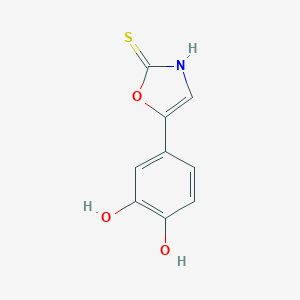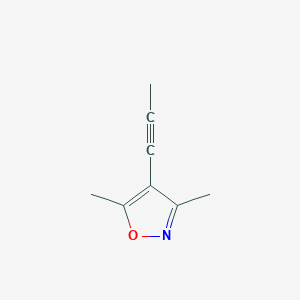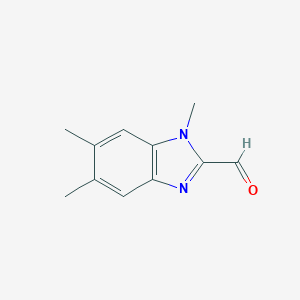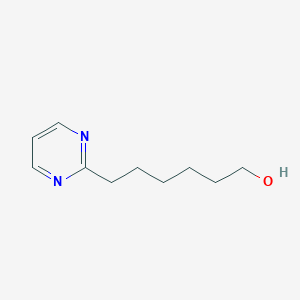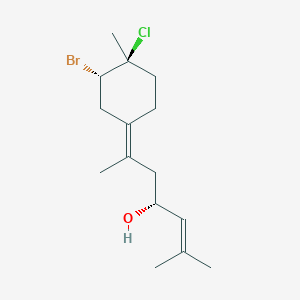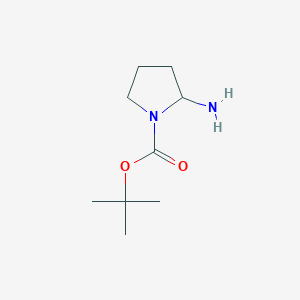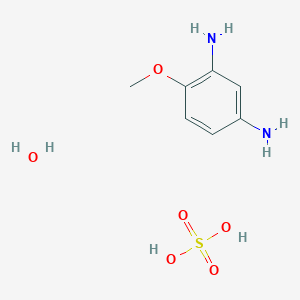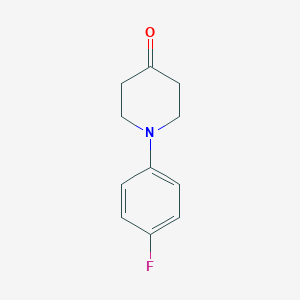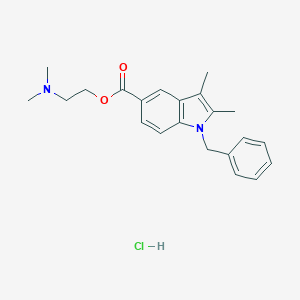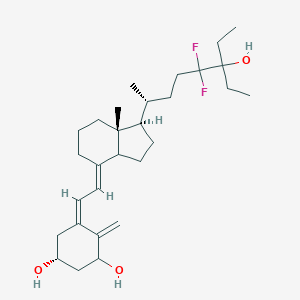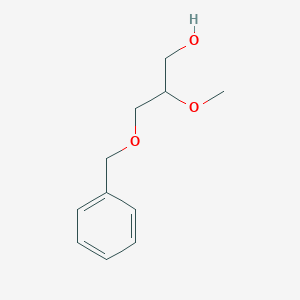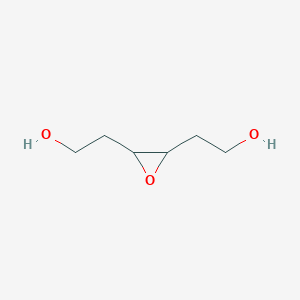
3,4-Anhydro-2,5-dideoxyhexitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Anhydro-2,5-dideoxyhexitol is a rare class of sugar molecule that has gained significant attention in the scientific community due to its unique properties. This molecule has been found to have various applications in the field of pharmaceuticals, food, and agriculture. In
Mecanismo De Acción
The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol is not fully understood. However, it has been found to inhibit the growth of various cancer cells by inducing apoptosis. It has also been found to inhibit the replication of certain viruses and fungi.
Efectos Bioquímicos Y Fisiológicos
3,4-Anhydro-2,5-dideoxyhexitol has been found to have various biochemical and physiological effects. It has been found to reduce the level of glucose in the blood by inhibiting the absorption of glucose in the intestine. It has also been found to reduce the level of cholesterol in the blood by inhibiting the synthesis of cholesterol in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Anhydro-2,5-dideoxyhexitol in lab experiments is its unique properties. It has been found to have various applications in the field of pharmaceuticals, food, and agriculture. Additionally, it has been found to be a safe and effective cryoprotectant for the preservation of biological materials.
However, one of the main limitations of using 3,4-Anhydro-2,5-dideoxyhexitol in lab experiments is its complex synthesis process. This makes it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are many future directions for the research and development of 3,4-Anhydro-2,5-dideoxyhexitol. One of the main directions is the synthesis of analogs with improved properties. Another direction is the development of new applications in the field of pharmaceuticals, food, and agriculture. Additionally, there is a need for further research into the mechanism of action and the biochemical and physiological effects of this molecule.
Conclusion:
In conclusion, 3,4-Anhydro-2,5-dideoxyhexitol is a rare class of sugar molecule that has gained significant attention in the scientific community due to its unique properties. It has various applications in the field of pharmaceuticals, food, and agriculture. The synthesis of this molecule is complex, but it has been found to be a safe and effective cryoprotectant for the preservation of biological materials. There are many future directions for the research and development of this molecule, including the synthesis of analogs with improved properties and the development of new applications in various fields.
Métodos De Síntesis
The synthesis of 3,4-Anhydro-2,5-dideoxyhexitol is a complex process that involves several steps. The most common method of synthesis involves the reduction of a ketone group in a sugar molecule using sodium borohydride. This is followed by the dehydration of the resulting alcohol using anhydrous zinc chloride. The final step involves the oxidation of the resulting 3,4-Anhydro-2,5-dideoxyhexitol using potassium permanganate.
Aplicaciones Científicas De Investigación
3,4-Anhydro-2,5-dideoxyhexitol has been found to have various applications in scientific research. It has been used as a chiral building block for the synthesis of various pharmaceuticals. It has also been found to have antitumor, antiviral, and antifungal properties. Additionally, it has been used as a cryoprotectant for the preservation of biological materials.
Propiedades
Número CAS |
124353-41-9 |
|---|---|
Nombre del producto |
3,4-Anhydro-2,5-dideoxyhexitol |
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2 |
Clave InChI |
ITBNIVCUAYRSFW-UHFFFAOYSA-N |
SMILES |
C(CO)C1C(O1)CCO |
SMILES canónico |
C(CO)C1C(O1)CCO |
Sinónimos |
2,3-Oxiranediethanol (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



